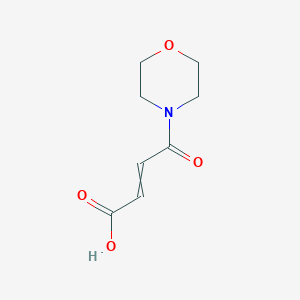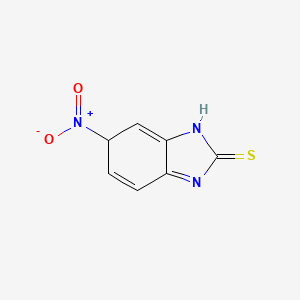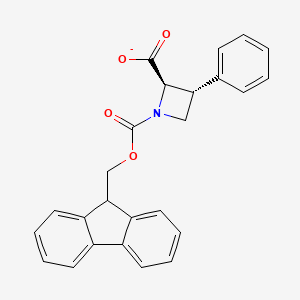
6-nitro-6H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-6H-quinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-6H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide to form 3(H)-quinazolin-4-one. The hydrogen atom at the 6-position is then replaced by a nitro group using a nitriding compound. The final product, 6-nitro-3(H)-quinazolin-4-one, can be further reduced using tin(II) chloride dihydrate (SnCl2·2H2O) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2·2H2O.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: 6-amino-6H-quinazolin-4-one is a major product formed from the reduction of this compound.
Substitution: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Aplicaciones Científicas De Investigación
6-nitro-6H-quinazolin-4-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-nitro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, the compound exhibits antibacterial activity by interfering with bacterial cell wall synthesis and protein function . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-6H-quinazolin-4-one: Formed by the reduction of 6-nitro-6H-quinazolin-4-one, it exhibits different biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another quinazolinone derivative with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
6-nitro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H |
Clave InChI |
CRDQNNJBYYLKGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)






![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)


